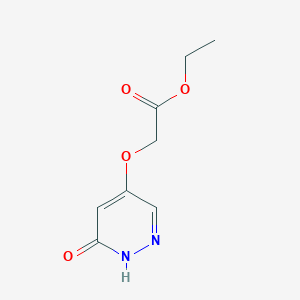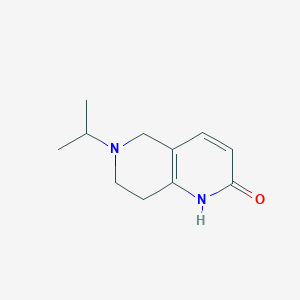![molecular formula C14H11N B11903132 4'-Ethynyl-[1,1'-biphenyl]-4-amine CAS No. 874362-76-2](/img/structure/B11903132.png)
4'-Ethynyl-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Ethynyl-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C14H10. It is a derivative of biphenyl, featuring an ethynyl group at the 4-position and an amine group at the 4’-position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-[1,1’-biphenyl]-4-amine typically involves the coupling of 4-bromoaniline with phenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction is carried out under an inert atmosphere, often using copper(I) iodide as a co-catalyst and triethylamine as a base. The reaction conditions usually involve heating the mixture to 60-80°C for several hours .
Industrial Production Methods: In an industrial setting, the production of 4’-Ethynyl-[1,1’-biphenyl]-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Ethynyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-Ethynyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4’-Ethynyl-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets through its ethynyl and amine groups. The ethynyl group can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Ethynylbiphenyl: Lacks the amine group, making it less versatile in biological applications.
4-Aminobiphenyl: Lacks the ethynyl group, reducing its potential for π-π interactions.
4’-Ethynyl-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, altering its reactivity and applications.
Uniqueness: 4’-Ethynyl-[1,1’-biphenyl]-4-amine is unique due to the presence of both ethynyl and amine groups, which provide a combination of electronic and steric properties that enhance its reactivity and versatility in various applications .
Properties
CAS No. |
874362-76-2 |
|---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(4-ethynylphenyl)aniline |
InChI |
InChI=1S/C14H11N/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H,15H2 |
InChI Key |
JYNBLIVLAVFGEH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)

![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)
![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)




![8-methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11903093.png)
![N-{[Methoxy(dimethyl)silyl]methyl}aniline](/img/structure/B11903099.png)

![5-Methylfuro[3,2-C]quinolin-4(5H)-one](/img/structure/B11903113.png)


